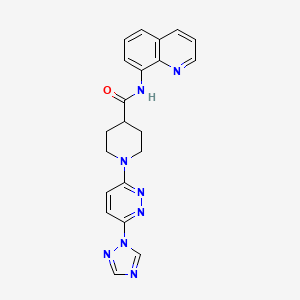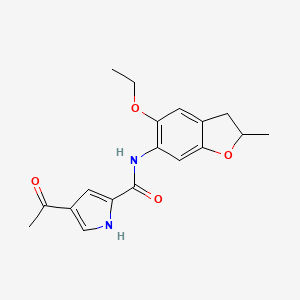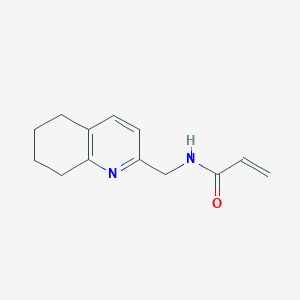![molecular formula C18H17N3O2S B2502291 (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035005-19-5](/img/structure/B2502291.png)
(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular structure of this class of compounds has been explored in the context of their activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that the antitumor activity of the synthesized compounds is significantly affected by the lipophilicity of the substituent at certain positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include ring-closing reactions with acetic anhydride or acetic acid in the presence of trifluoroacetic acid as a catalyst . The successive alkylation reaction of the lactam N–H bond on the pyrimidine-4-one ring is carried out using propargylic bromide in dry acetonitrile in the presence of anhydrous potassium carbonate .Scientific Research Applications
Importance in Medicinal Chemistry
Pyrimidines, including thieno[2,3-d]pyrimidines, are recognized for their wide-ranging pharmacological activities. The pyranopyrimidine core, closely related to thienopyrimidines, is a key precursor in medicinal and pharmaceutical industries, highlighting its broad synthetic applications and bioavailability. Research emphasizes the development of substituted pyranopyrimidines through diversified catalytic applications, underscoring the potential of (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide in leading to novel lead molecules (Parmar, Vala, & Patel, 2023).
Applications in Optoelectronic Materials
Quinazolines and pyrimidines, including this compound, are fundamental in synthesizing optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This indicates the compound's potential in advancing technology in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Bioactive Potential
Pyrimidine derivatives, including thienopyrimidine structures like this compound, exhibit significant bioactive potential. These compounds have been investigated for their antiviral, anticancer, and anti-inflammatory properties, showcasing their importance in developing new therapeutic agents. The synthesis and modification of tetrahydropyrimidine derivatives to explore their in-vitro anti-inflammatory activity highlight the compound's relevance in pharmaceutical research (Gondkar, Deshmukh, & Chaudhari, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites , making it an attractive target for developing anti-malarial drugs.
Mode of Action
The compound interacts with FP-2, inhibiting its activity
Biochemical Pathways
By inhibiting FP-2, the compound disrupts the parasite’s ability to digest hemoglobin, a crucial process for its survival within the host’s red blood cells . This disruption affects the parasite’s life cycle, preventing it from proliferating and causing disease.
Pharmacokinetics
The compound’s molecular weight is less than 400 , which is generally favorable for oral bioavailability.
Result of Action
The inhibition of FP-2 by the compound leads to the death of the P. falciparum parasites, thereby preventing or treating malaria . The compound has shown significant in vitro activity against P. falciparum, with IC50 values in the micromolar range .
Properties
IUPAC Name |
(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKFGWEIOGXQQ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

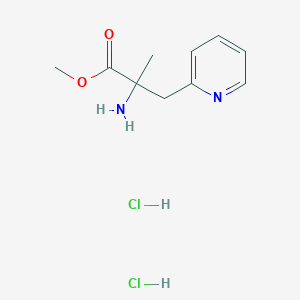
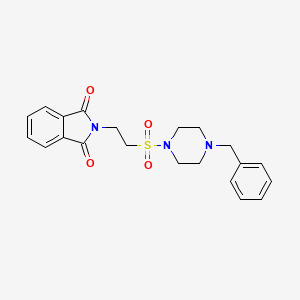
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)


![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)
